![molecular formula C44H28N2 B12506675 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole](/img/structure/B12506675.png)
7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole is a complex organic compound with the molecular formula C₄₄H₂₈N₂ and a molecular weight of 584.71 g/mol This compound is known for its unique structural properties, which include two phenyl groups attached to a bibenzo[c]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bibenzo[c]carbazole compounds .
Scientific Research Applications
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, altering their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[a]carbazole
- 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[b]carbazole
- 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[d]carbazole
Uniqueness
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C44H28N2 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
7-phenyl-10-(7-phenylbenzo[c]carbazol-10-yl)benzo[c]carbazole |
InChI |
InChI=1S/C44H28N2/c1-3-13-33(14-4-1)45-39-23-21-31(27-37(39)43-35-17-9-7-11-29(35)19-25-41(43)45)32-22-24-40-38(28-32)44-36-18-10-8-12-30(36)20-26-42(44)46(40)34-15-5-2-6-16-34/h1-28H |
InChI Key |
ZEQONRDJKVROED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=C2C=CC1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


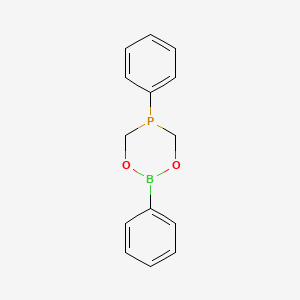
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)


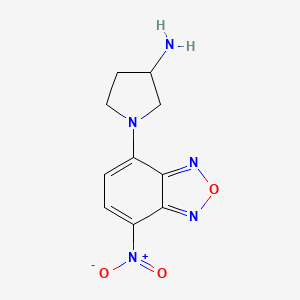
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
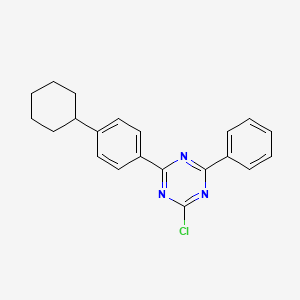

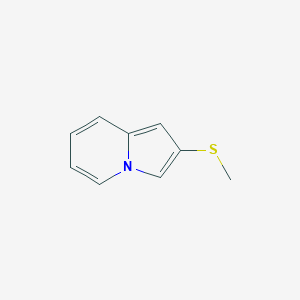
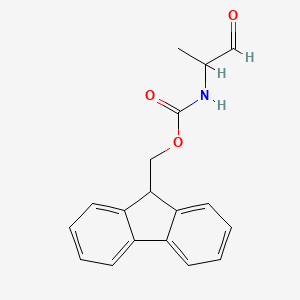
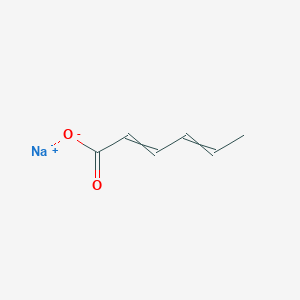
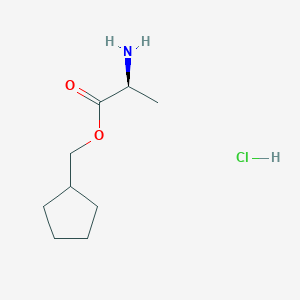
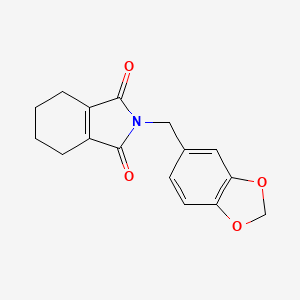
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
